Acetic-chloroacetic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

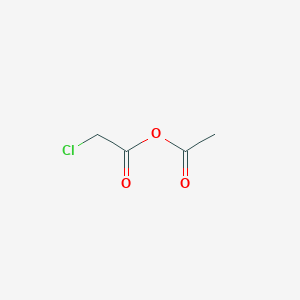

Molecular Formula |

C4H5ClO3 |

|---|---|

Molecular Weight |

136.53 g/mol |

IUPAC Name |

acetyl 2-chloroacetate |

InChI |

InChI=1S/C4H5ClO3/c1-3(6)8-4(7)2-5/h2H2,1H3 |

InChI Key |

HZKDMKLENBOQMC-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(=O)CCl |

Canonical SMILES |

CC(=O)OC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

"physical properties of acetic-chloroacetic anhydride"

An In-Depth Technical Guide to the Physical Properties of Acetic-Chloroacetic Anhydride

Abstract

This technical guide provides a comprehensive overview of the physical properties of this compound, a mixed anhydride of significant interest in organic synthesis. Recognizing the limited availability of experimentally determined data for this specific mixed anhydride, this document presents its computed properties alongside a detailed, comparative analysis of the well-characterized symmetrical analogue, chloroacetic anhydride. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's characteristics. It includes a discussion of its synthesis and reactivity, tabulated physical and spectroscopic data, a detailed experimental protocol for melting point determination, and critical safety information for proper handling. The objective is to equip professionals with the necessary knowledge for the effective and safe utilization of this reactive intermediate.

Introduction to this compound

Acid anhydrides are a class of reactive organic compounds widely employed as acylating agents in chemical synthesis.[1] Mixed anhydrides, which are derived from two different carboxylic acids, offer unique reactivity profiles. This compound incorporates both the acetyl group from acetic acid and the chloroacetyl group from chloroacetic acid, making it a versatile reagent.

Chemical Identity and Structure

It is crucial to distinguish between the mixed anhydride and its symmetrical counterpart.

-

This compound (Mixed Anhydride)

-

Chloroacetic Anhydride (Symmetrical Anhydride)

Significance in Organic Synthesis

As an acylating agent, this compound is valuable for introducing acetyl and chloroacetyl moieties onto nucleophiles such as alcohols, amines, and thiols. The chloroacetyl group, in particular, is a useful functional handle, as the carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for further molecular elaboration. This reactivity is leveraged in the synthesis of pharmaceuticals and other fine chemicals.[4][6]

Synthesis and Reactivity Overview

The synthesis of mixed anhydrides like this compound typically involves the reaction of an acid chloride with the salt of a different carboxylic acid.[7] This method prevents the formation of a statistical mixture of symmetrical and mixed anhydrides that can occur from direct dehydration of the two parent acids.

A common synthetic route is the reaction of chloroacetyl chloride with sodium acetate or, conversely, acetyl chloride with sodium chloroacetate.[8]

Caption: Synthesis of this compound.

Acid anhydrides are highly reactive towards nucleophiles.[9] They readily undergo hydrolysis in the presence of water to yield the corresponding carboxylic acids.[10][11] This moisture sensitivity necessitates handling under anhydrous conditions to maintain purity.[12] The reactivity is generally lower than that of acid chlorides but sufficient for most acylation reactions.[11]

Physical Properties

The physical properties of an anhydride dictate its handling, storage, and application conditions. Due to a scarcity of experimental data for the mixed anhydride, computed values are presented alongside experimentally verified data for its symmetrical analogue for a robust comparison.

This compound (Mixed)

The data for the mixed anhydride is primarily derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClO₃ | PubChem[2] |

| Molecular Weight | 136.53 g/mol | PubChem[2] |

| XLogP3 (Computed) | 0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Chloroacetic Anhydride (Symmetrical) - A Comparative Analysis

This symmetrical anhydride is well-characterized, providing a reliable reference for understanding the properties of related structures.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow crystalline solid; prisms from benzene. | PubChem, LookChem[3][4][13] |

| Odor | Pungent. | PubChem[3] |

| Melting Point | 46 °C to 51 °C | PubChem, Stenutz, DrugFuture[3][5][14] |

| Boiling Point | 203 °C @ 760 mmHg | PubChem, DrugFuture[3][4][14] |

| 120-123 °C @ 20 mmHg | Sigma-Aldrich | |

| 109-110 °C @ 10 mmHg | Indian Journal of Chemical Technology | |

| Density | 1.5494 g/cm³ @ 20 °C | PubChem, DrugFuture[3][14] |

| Vapor Pressure | <0.75 mmHg @ 20 °C | Sigma-Aldrich, LookChem[13] |

| Solubility | Freely soluble in ether and chloroform; slightly soluble in benzene; insoluble in petroleum ether. Reacts with water. | PubChem, LookChem[3][4][13] |

| Flash Point | 143 °C (closed cup) | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of anhydrides.

-

Infrared (IR) Spectroscopy: Acid anhydrides characteristically show two strong carbonyl (C=O) stretching bands in the IR spectrum, typically between 1740-1850 cm⁻¹. The presence of two bands is due to symmetric and asymmetric stretching modes. For this compound, one would expect these two distinct peaks, confirming the anhydride functionality.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For this compound, two distinct singlets would be expected. One for the methyl protons (CH₃) of the acetyl group (typically ~2.2 ppm) and another for the methylene protons (CH₂) of the chloroacetyl group (typically ~4.1-4.3 ppm).

-

¹³C NMR: The spectrum would show signals for the two different carbonyl carbons, the methyl carbon, and the chlorinated methylene carbon. Spectra for chloroacetic anhydride are available for reference.[15]

-

-

Mass Spectrometry: The mass spectrum of chloroacetic anhydride is available in the NIST database, providing fragmentation patterns that can be used for identification.[16]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties requires meticulous experimental technique, especially given the reactivity of anhydrides.

Safety Precautions for Handling Anhydrides

-

Corrosivity and Toxicity: Acid anhydrides are corrosive and can cause severe burns to skin and eyes.[17] They are also toxic if inhaled or ingested.[17]

-

Moisture Sensitivity: They react with water, often violently, to produce corrosive acids and may release toxic gases.[12] All handling must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and bases, under an inert atmosphere if possible.[6][18]

Protocol: Determination of Melting Point (Capillary Method)

This protocol describes a self-validating method for determining the melting point, a critical indicator of purity.

Objective: To accurately determine the melting range of a solid anhydride sample.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Anhydride sample (previously stored in a desiccator)

-

Certified melting point standard (e.g., benzophenone)

-

Spatula, watch glass

Methodology:

-

Apparatus Calibration (Self-Validation Step):

-

Before measuring the sample, confirm the accuracy of the melting point apparatus.

-

Load a capillary tube with a small amount of a certified melting point standard with a known melting point close to the expected value of the anhydride.

-

Determine the melting point of the standard. If the observed value deviates from the certified value, apply a correction factor to all subsequent measurements. This step ensures the trustworthiness of the results.

-

-

Sample Preparation:

-

Perform all sample handling in a low-humidity environment or a glove box to prevent hydrolysis.

-

Place a small amount of the crystalline anhydride on a dry watch glass.

-

Finely crush the sample into a powder.

-

Load the sample into a capillary tube by tapping the open end into the powder until a packed column of 2-3 mm is achieved.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute as you approach the expected melting point. A slow heating rate is critical for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of a pure compound.

-

-

Verification:

-

Repeat the measurement with a second sample to ensure reproducibility.

-

If the melting range is broad, it may indicate the presence of impurities, possibly due to hydrolysis. The sample should be repurified (e.g., by recrystallization from a non-polar, aprotic solvent) and re-measured.

-

Conclusion

This compound is a reactive chemical intermediate with significant potential in organic synthesis. While detailed experimental data on its physical properties remain limited, a strong foundational understanding can be built by leveraging computational data and comparative analysis with its well-characterized symmetrical analogue, chloroacetic anhydride. The protocols and safety information provided in this guide are designed to promote the accurate characterization and safe handling of this compound, enabling researchers to utilize it effectively in their work.

References

- 1. Acid Anhydrides: Classification, Preparation, Reactions [allen.in]

- 2. This compound | C4H5ClO3 | CID 10154085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroacetic anhydride | C4H4Cl2O3 | CID 10946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroacetic anhydride 541-88-8 [mingyuanchemical.com]

- 5. chloroacetic anhydride [stenutz.eu]

- 6. Chloroacetic anhydride | 541-88-8 [chemicalbook.com]

- 7. Acid Anhydrides- Definition, Structure, Properties & Uses [turito.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. lookchem.com [lookchem.com]

- 14. Chloroacetic Anhydride [drugfuture.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Acetic acid, chloro-, anhydride [webbook.nist.gov]

- 17. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

- 18. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 19. What are the steps in the maleic anhydride handling guide? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

An In-Depth Technical Guide to the Stability and Storage of Acetic-Chloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetic-chloroacetic anhydride is a reactive mixed anhydride utilized in organic synthesis. Its efficacy is intrinsically linked to its stability, which is influenced by environmental factors such as moisture and temperature. This guide provides a comprehensive overview of the chemical properties, stability profile, primary decomposition pathways, and recommended best practices for the storage and handling of this compound. Furthermore, it details analytical methodologies for assessing the purity and degradation of this compound, ensuring its optimal performance in research and development applications.

Introduction: The Nature of a Mixed Anhydride

This compound, a mixed carboxylic anhydride, possesses two distinct acyl moieties joined by an oxygen atom. This asymmetry introduces unique reactivity and stability considerations compared to its symmetrical counterparts, acetic anhydride and chloroacetic anhydride. The presence of the electron-withdrawing chloroacetyl group enhances the electrophilicity of the carbonyl carbons, making it a potent acylating agent. However, this reactivity also renders the molecule susceptible to degradation, primarily through hydrolysis and disproportionation. A thorough understanding of these degradation pathways is paramount for its effective use.

Core Chemical and Physical Properties

Precise physical constants for the mixed this compound are not as widely documented as for its symmetrical analogues. However, based on available literature, key properties can be summarized.

| Property | Value/Description | Source |

| Molecular Formula | C₄H₅ClO₃ | [1] |

| Molecular Weight | 136.53 g/mol | [1] |

| Appearance | Colorless, lachrymatory liquid | [2] |

| Boiling Point | 27-30 °C at 0.01 mmHg | [2] |

| Freezing Point | 4.14-4.7 °C | [2] |

| Solubility | Soluble in organic solvents like ether and chloroform. | [3] |

Intrinsic Stability and Decomposition Pathways

The stability of this compound is a critical factor that dictates its shelf-life and utility. The primary routes of degradation are hydrolysis and disproportionation.

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its extreme sensitivity to moisture.[4] In the presence of water, it readily hydrolyzes to form acetic acid and chloroacetic acid.

References

- 1. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. 297. Quantitative studies of the reactivities of mixed carboxylic anhydrides. Part I. The composition of the acylation products in the reaction between acetic chloroacetic anhydride and primary aromatic amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

"acetic-chloroacetic anhydride reactivity with nucleophiles"

An In-depth Technical Guide to the Reactivity of Acetic-Chloroacetic Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed anhydrides are powerful reagents in organic synthesis, offering a nuanced approach to acylation reactions. Among these, this compound stands out as a versatile tool, the reactivity of which is governed by a delicate interplay of electronic and steric factors. This guide provides a comprehensive exploration of the reactivity of this compound with a range of nucleophiles, including amines, alcohols, and thiols. We will delve into the mechanistic underpinnings of nucleophilic acyl substitution on this unsymmetrical anhydride, with a particular focus on the factors that dictate regioselectivity. By understanding these principles, researchers can strategically employ this compound to achieve desired acylation outcomes in complex molecular settings, a crucial aspect of modern drug development and fine chemical synthesis.

Introduction to this compound: A Tale of Two Carbonyls

This compound, with the chemical formula C4H5ClO3, is an unsymmetrical or mixed carboxylic anhydride.[1] Its structure features two distinct acyl groups—acetyl (CH3CO-) and chloroacetyl (ClCH2CO-)—linked by an anhydride oxygen atom. This asymmetry is the cornerstone of its unique reactivity profile, presenting two electrophilic carbonyl centers for nucleophilic attack. The choice of which carbonyl is attacked is not random but is dictated by a subtle combination of electronic and steric effects, making it a fascinating subject of study and a powerful tool for selective acylations.[2][3]

The synthesis of this compound can be achieved by reacting ketene with a benzene solution of chloroacetic acid.[2] Another common method involves the reaction of an acyl halide, such as chloroacetyl chloride, with the salt of a carboxylic acid, like sodium monochloroacetate.[4][5]

The Heart of the Matter: Mechanism of Nucleophilic Acyl Substitution

The fundamental reaction of this compound with a nucleophile is a nucleophilic acyl substitution.[6][7] The general mechanism proceeds through a two-step addition-elimination pathway.

First, the nucleophile attacks one of the two carbonyl carbons, leading to the formation of a tetrahedral intermediate.[6][8][9] Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as the leaving group.[6][9]

Caption: General mechanism of nucleophilic acyl substitution on an anhydride.

Unraveling Regioselectivity: Electronic vs. Steric Effects

The central question in the reaction of a nucleophile with this compound is: which carbonyl carbon will be attacked? The answer lies in the balance between electronic and steric factors.[3]

Electronic Effects: The chlorine atom in the chloroacetyl group is strongly electron-withdrawing due to its high electronegativity. This inductive effect (-I effect) pulls electron density away from the adjacent carbonyl carbon, making it more electron-deficient and, therefore, more electrophilic.[10][11] Consequently, the chloroacetyl carbonyl is electronically more activated towards nucleophilic attack than the acetyl carbonyl.[10]

Steric Effects: The methyl group of the acetyl moiety is sterically more demanding than the chloromethyl group of the chloroacetyl moiety. However, the difference in steric hindrance between the two groups is generally considered to be less significant than the electronic effects in most cases.[3]

Thus, from a purely electronic standpoint, nucleophilic attack is favored at the chloroacetyl carbonyl.

Caption: Factors influencing the regioselectivity of nucleophilic attack.

Reactivity with Diverse Nucleophiles

Amines: A Study in Controlled Acylation

The reaction of this compound with amines to form amides is a well-studied transformation.[6][12][13] Generally, two molar equivalents of the amine are required, with one acting as the nucleophile and the other as a base to neutralize the carboxylic acid byproduct.[6][14]

A key study by Emery and Gold demonstrated that the solvent plays a crucial role in determining the product distribution when reacting this compound with primary aromatic amines.[2] In non-polar solvents like benzene, the reaction predominantly yields the chloroacetyl derivative, indicating that the electronic effect of the chlorine atom is the dominant factor.[2] However, as the polarity of the solvent increases (e.g., in a 50% acetone-water mixture), the proportion of the acetyl derivative increases significantly.[2] This suggests that polar solvents can stabilize the transition state leading to the acetylated product more effectively.

| Nucleophile (Amine) | Solvent | Major Product | Minor Product | Reference |

| Primary Aromatic Amine | Benzene | Chloroacetyl Derivative (86%) | Acetyl Derivative (14%) | [2] |

| Primary Aromatic Amine | 50% Acetone-Water | Acetyl Derivative (72%) | Chloroacetyl Derivative (28%) | [2] |

Alcohols and Phenols: The Esterification Pathway

This compound reacts with alcohols and phenols to furnish the corresponding esters.[15][16][17] Similar to the reaction with amines, the regioselectivity of this esterification is influenced by the electronic and steric nature of both the anhydride and the nucleophile. The more electrophilic chloroacetyl carbonyl is generally the preferred site of attack. The reaction with alcohols often requires gentle heating to proceed at a reasonable rate.[15]

Other Nucleophiles

-

Water (Hydrolysis): this compound reacts with water to produce a mixture of acetic acid and chloroacetic acid.[2] The hydrolysis follows first-order kinetics.[2]

-

Thiols: Reactions with thiols lead to the formation of thioesters, again with a preference for attack at the chloroacetyl carbonyl.

Experimental Protocols: A Practical Approach

Synthesis of this compound

Materials:

-

Chloroacetic acid

-

Ketene

-

Dry benzene

Procedure:

-

Prepare a saturated solution and suspension of chloroacetic acid in dry benzene.

-

Pass a slight excess of ketene gas through the solution.

-

Evaporate the solvent under reduced pressure at room temperature.

-

Distill the resulting anhydride under high vacuum (b.p. 27-30 °C / 0.01 mm Hg).[2]

Acylation of a Primary Aromatic Amine in Benzene

Materials:

-

This compound

-

A primary aromatic amine (e.g., aniline)

-

Dry benzene

Procedure:

-

Dissolve the primary aromatic amine in dry benzene.

-

Slowly add a solution of this compound in dry benzene to the amine solution with stirring at room temperature.

-

Allow the reaction to proceed for a specified time (monitor by TLC).

-

Isolate and purify the products by standard methods (e.g., extraction, chromatography) to determine the ratio of chloroacetanilide to acetanilide.

References

- 1. This compound | C4H5ClO3 | CID 10154085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 297. Quantitative studies of the reactivities of mixed carboxylic anhydrides. Part I. The composition of the acylation products in the reaction between acetic chloroacetic anhydride and primary aromatic amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. Chloroacetic anhydride | 541-88-8 [chemicalbook.com]

- 5. Chloroacetic anhydride synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. homework.study.com [homework.study.com]

- 11. quora.com [quora.com]

- 12. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the NMR Spectroscopy of Acetic and Chloroacetic Anhydrides

Introduction: Navigating the Nomenclature and Analytical Challenge

In the field of organic synthesis and drug development, the precise characterization of reagents and intermediates is paramount. Carboxylic anhydrides are a class of highly reactive acylating agents, and their purity and structure are critical to reaction outcomes. This guide focuses on the nuclear magnetic resonance (NMR) spectroscopic data of anhydrides derived from acetic acid and chloroacetic acid.

This guide, therefore, will first provide a comprehensive analysis of the experimental NMR data for the well-documented chloroacetic anhydride . Subsequently, leveraging core principles of NMR spectroscopy and data from related compounds, we will present a predictive analysis for the expected NMR spectrum of the mixed acetic chloroacetic anhydride . This dual approach provides researchers with both a concrete reference and an expert framework for identifying these species in reaction mixtures.

Part 1: Experimental Spectroscopic Data of Chloroacetic Anhydride

Chloroacetic anhydride, (ClCH₂CO)₂O, is a crystalline solid that serves as a powerful acylating agent. Its symmetrical structure simplifies its NMR spectrum, making it an excellent baseline for understanding the influence of electron-withdrawing substituents.

Molecular Structure of Key Anhydrides

Caption: Molecular structures of relevant anhydrides.

Synthesis and Sample Preparation: A Self-Validating Protocol

The integrity of NMR data begins with a pure sample. Chloroacetic anhydride is commonly synthesized by reacting chloroacetyl chloride with either chloroacetic acid or a salt like sodium chloroacetate.[2][3] A significant experimental challenge is the compound's high moisture sensitivity, which can lead to hydrolysis back to chloroacetic acid.[1][4] Therefore, a protocol that ensures anhydrous conditions is critical.

Caption: Experimental workflow for synthesis and NMR sample preparation.

Experimental Protocol:

-

Apparatus Preparation: All glassware (e.g., round-bottom flask, condenser) must be flame-dried or oven-dried at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon gas.

-

Reaction Setup: To a stirred solution of chloroacetyl chloride (1.0 eq) in an anhydrous solvent such as toluene, slowly add powdered sodium chloroacetate (1.1 eq).

-

Reaction Execution: The mixture is heated to reflux and maintained for 6-9 hours under an inert atmosphere to drive the reaction to completion.

-

Workup: After cooling to room temperature, the precipitated sodium chloride salt is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified either by vacuum distillation or by recrystallization from a mixture of benzene and hexane.

-

NMR Sample Preparation: In a dry glovebox or under a positive pressure of inert gas, dissolve 10-20 mg of the purified crystalline anhydride in ~0.6 mL of deuterated chloroform (CDCl₃). The solvent should be from a freshly opened ampule or dried over molecular sieves. Transfer the solution to a flame-dried NMR tube and cap immediately. Acquire the spectrum without delay to minimize hydrolysis.

¹H NMR Spectroscopic Analysis

Due to the molecule's symmetry, all four alpha-protons are chemically and magnetically equivalent.

-

Expected Spectrum: A single sharp peak (singlet).

-

Observed Chemical Shift: The spectrum shows a singlet at approximately 4.25 ppm in CDCl₃.[5]

Expert Interpretation: The chemical shift of protons on a carbon alpha to a carbonyl group in a standard anhydride, like acetic anhydride, is typically around 2.26 ppm.[6] The pronounced downfield shift to 4.25 ppm for chloroacetic anhydride is a direct result of the strong inductive electron-withdrawing effect of the chlorine atom. This effect deshields the neighboring protons, causing them to resonate at a higher frequency (further downfield). The absence of adjacent, non-equivalent protons results in the observed singlet multiplicity.

¹³C NMR Spectroscopic Analysis

The symmetry of chloroacetic anhydride results in only two distinct carbon environments.

-

Expected Spectrum: Two signals.

-

Observed Chemical Shifts (in CDCl₃):

-

Carbonyl Carbon (C=O): ~162.4 ppm

-

Alpha-Carbon (Cl-CαH₂): ~40.2 ppm

-

Expert Interpretation: The carbonyl carbon signal appears in the typical range for anhydride carbonyls (160-180 ppm). The alpha-carbon is significantly influenced by the attached chlorine atom. For comparison, the alpha-carbon in acetic anhydride appears at ~22.1 ppm.[7] The shift to ~40.2 ppm is characteristic of a carbon atom bonded to a single chlorine atom, which exerts a strong deshielding effect.

Summary of Experimental NMR Data for Chloroacetic Anhydride

| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Rationale for Shift & Multiplicity |

| ¹H | Singlet | ~4.25 | Symmetrical CH₂ groups deshielded by both the carbonyl and the highly electronegative chlorine atom. No adjacent protons for coupling. |

| ¹³C | Carbonyl (C=O) | ~162.4 | Typical chemical shift for an anhydride carbonyl carbon. |

| ¹³C | Alpha (Cα) | ~40.2 | Symmetrical CH₂ carbons strongly deshielded by the directly attached chlorine atom. |

Part 2: Predictive NMR Analysis of Acetic Chloroacetic Anhydride

The unsymmetrical nature of acetic chloroacetic anhydride (CH₃CO-O-COCHCl) breaks the chemical equivalence seen in its symmetrical counterparts. While experimental data is scarce, we can confidently predict its NMR spectrum based on the principles of additivity and substituent effects observed in the reference compounds.

Plausible Synthesis Route

A logical route to the mixed anhydride would involve the reaction of an acetyl halide (e.g., acetyl chloride) with the salt of chloroacetic acid (e.g., sodium chloroacetate), or vice versa. Such reactions can often lead to a mixture of the desired mixed anhydride and the two corresponding symmetrical anhydrides through disproportionation.[8]

Predicted ¹H NMR Spectrum

The spectrum is predicted to show two distinct singlets, one for each acyl moiety.

-

Chloroacetyl Protons (Cl-CH₂-CO): These protons are attached to a carbonyl that is bonded to an acetoxy group (-OCOCH₃). This group is slightly less electron-withdrawing than another chloroacetoxy group. Therefore, these protons should be slightly more shielded than in symmetrical chloroacetic anhydride.

-

Predicted Shift: ~4.15 - 4.20 ppm (Slightly upfield of 4.25 ppm).

-

-

Acetyl Protons (CH₃-CO): These protons are on a carbonyl bonded to a chloroacetoxy group (-OCOCH₂Cl). This group is significantly more electron-withdrawing than a standard acetoxy group. This will deshield the acetyl protons relative to their position in acetic anhydride.

-

Predicted Shift: ~2.35 - 2.45 ppm (Downfield of 2.26 ppm).

-

Predicted ¹³C NMR Spectrum

Four distinct carbon signals are expected for the mixed anhydride.

Caption: Logic for predicting ¹³C NMR shifts of the mixed anhydride.

-

Acetyl Carbonyl (CH₃-C=O): This carbonyl is attached to the electron-withdrawing chloroacetoxy group. It should be slightly shielded compared to the carbonyl in acetic anhydride.

-

Predicted Shift: ~165-166 ppm .

-

-

Chloroacetyl Carbonyl (ClCH₂-C=O): This carbonyl is attached to the less electron-withdrawing acetoxy group. It should be slightly deshielded compared to the carbonyl in chloroacetic anhydride.

-

Predicted Shift: ~163-164 ppm .

-

-

Acetyl Methyl Carbon (CH₃-CO): This methyl group is influenced by the downfield-shifting chloroacetoxy group through the anhydride linkage.

-

Predicted Shift: ~23-24 ppm .

-

-

Chloroacetyl Methylene Carbon (Cl-CH₂-CO): This methylene carbon is attached to a carbonyl linked to a less electron-withdrawing acetoxy group.

-

Predicted Shift: ~39-40 ppm .

-

Summary of Predicted NMR Data for Acetic Chloroacetic Anhydride

| Nucleus | Signal Type | Predicted Shift (δ, ppm) | Rationale for Prediction |

| ¹H | Singlet (CH₃) | ~2.35 - 2.45 | Deshielded relative to acetic anhydride by the adjacent chloroacetyl group. |

| ¹H | Singlet (CH₂Cl) | ~4.15 - 4.20 | Shielded relative to chloroacetic anhydride by the less electronegative acetyl group. |

| ¹³C | Carbonyl (CH₃-C =O) | ~165 - 166 | Influenced by the chloroacetoxy group; slightly shielded relative to acetic anhydride. |

| ¹³C | Carbonyl (ClCH₂-C =O) | ~163 - 164 | Influenced by the acetoxy group; slightly deshielded relative to chloroacetic anhydride. |

| ¹³C | Alpha (C H₃) | ~23 - 24 | Deshielded relative to acetic anhydride by the remote chlorine. |

| ¹³C | Alpha (C H₂Cl) | ~39 - 40 | Slightly shielded relative to chloroacetic anhydride by the less withdrawing acetyl group. |

Conclusion

NMR spectroscopy provides an unambiguous method for the characterization of acetic and chloroacetic anhydrides. The symmetrical chloroacetic anhydride is readily identified by its single ¹H NMR signal at ~4.25 ppm and its two ¹³C NMR signals at ~162.4 ppm and ~40.2 ppm. For the unsymmetrical acetic chloroacetic anhydride , while direct experimental data is elusive, its spectral properties can be reliably predicted. The presence of two ¹H singlets (~2.4 ppm and ~4.2 ppm) and four distinct ¹³C signals would be a definitive indicator of its formation. Researchers analyzing reaction mixtures containing these species can use the data and principles outlined in this guide to accurately identify each component, ensuring robust process control and characterization.

References

- 1. Chloroacetic anhydride | C4H4Cl2O3 | CID 10946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. Chloroacetic anhydride(541-88-8) 1H NMR spectrum [chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Infrared Spectrum of Acetic-Chloroacetic Anhydride

An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical analysis of the infrared (IR) spectrum of acetic-chloroacetic anhydride. As a mixed anhydride with distinct electronic characteristics, its spectral interpretation offers valuable insights into molecular structure and reactivity. We will delve into the theoretical underpinnings of its vibrational spectroscopy, present a robust experimental protocol, and analyze the resulting spectral data with an emphasis on the causal links between structure and absorption frequencies.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₄H₅ClO₃, is an asymmetric carboxylic anhydride.[1] It serves as a key intermediate in organic synthesis, particularly in acylation reactions where the differential reactivity of the acetyl and chloroacetyl groups can be exploited. Infrared (IR) spectroscopy is an indispensable tool for the characterization of this molecule, providing a unique "molecular fingerprint" that confirms its identity and allows for the assessment of its purity.

The core of its IR spectral analysis lies in understanding the two carbonyl (C=O) groups and the central C-O-C linkage. The presence of a highly electronegative chlorine atom on the carbon alpha to one of the carbonyls introduces a powerful inductive effect (-I), which significantly alters the electron density distribution across the anhydride functional group. This guide will elucidate how this structural feature is directly and predictably manifested in the IR spectrum.

Theoretical Framework: Predicting the Vibrational Spectrum

The IR spectrum of any acyclic anhydride is dominated by two distinct C=O stretching absorptions resulting from the coupled vibrations of the two carbonyl groups.[2][3] These are:

-

Asymmetric Stretch (ν_as C=O): The two C=O bonds stretch out of phase. For acyclic anhydrides, this mode occurs at a higher frequency (wavenumber) and is typically the more intense of the two bands.[4]

-

Symmetric Stretch (ν_s C=O): The two C=O bonds stretch in phase. This vibration appears at a lower frequency.[2]

In this compound, the inductive electron withdrawal by the chlorine atom strengthens the adjacent C=O bond.[5][6] This strengthening increases the force constant of the bond, causing it to vibrate at a higher frequency.[6] Consequently, we can predict a significant shift in the carbonyl absorption bands compared to a simple, symmetric anhydride like acetic anhydride.

The causal relationship is as follows:

Caption: The inductive effect of chlorine on the C=O vibrational frequency.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This compound is highly susceptible to hydrolysis, reacting with moisture to form acetic acid and chloroacetic acid.[7] Therefore, a rigorous, self-validating protocol under anhydrous conditions is mandatory for obtaining an accurate spectrum.

3.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sealed demountable cell with salt plates (NaCl or KBr), transparent to IR radiation[8]

-

Anhydrous, spectroscopic-grade solvent (e.g., carbon tetrachloride, chloroform). The solvent must be dry and transparent in the region of interest.[5]

-

Gas-tight syringes

-

Glove box or glove bag with a dry nitrogen or argon atmosphere

-

This compound

3.2. Step-by-Step Methodology

-

Instrument Preparation: Purge the FTIR sample compartment with dry nitrogen or argon for at least 30 minutes to minimize atmospheric H₂O and CO₂ interference.

-

Background Spectrum: Collect a background spectrum of the empty, clean, and dry salt cell. This is a crucial validation step to ensure the final spectrum is solely that of the analyte.

-

Sample Preparation (within a glove box):

-

Prepare a dilute solution (e.g., 5% w/v) of the anhydride in the chosen anhydrous solvent.

-

Using a gas-tight syringe, carefully inject the solution between the salt plates and assemble the sealed cell. Ensure no air bubbles are trapped. The sealed cell is critical to prevent hydrolysis during the measurement.

-

-

Data Acquisition:

-

Place the loaded sample cell into the spectrometer's sample holder.

-

Acquire the spectrum. Recommended parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 32 to 64 scans to achieve a high signal-to-noise ratio.

-

-

-

Data Processing: The instrument software will automatically ratio the sample scan against the stored background spectrum to generate the final transmittance or absorbance spectrum.

3.3. Experimental Workflow Visualization

Caption: A validated workflow for IR analysis of moisture-sensitive compounds.

Data Interpretation and Analysis

The IR spectrum of this compound should be analyzed for the presence of characteristic absorption bands. The exact positions of these bands are diagnostic of the molecule's structure and purity.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity | Rationale and Diagnostic Significance |

| Asymmetric C=O Stretch | 1820 - 1850 | Very Strong | This band is at a higher frequency than in typical acyclic anhydrides (which are ~1820 cm⁻¹) due to the strong inductive effect of the chlorine atom.[4][5] It is the most intense and defining peak in the carbonyl region. |

| Symmetric C=O Stretch | 1750 - 1780 | Strong | The second of the two characteristic anhydride carbonyl peaks.[4][9] The separation between the two C=O bands is typically around 60-70 cm⁻¹.[4] |

| C-H Aliphatic Stretch | 2850 - 3000 | Medium-Weak | Arises from the C-H bonds of the methyl (CH₃) and methylene (CH₂Cl) groups.[8] |

| C-O-C Stretch | 1000 - 1100 | Strong | A strong, often broad, absorption characteristic of the anhydride C-O-C linkage. For noncyclic anhydrides, this band is typically found between 1060 and 1035 cm⁻¹.[2] |

| C-Cl Stretch | 600 - 800 | Medium | The presence of a band in this region of the fingerprint domain helps to confirm the chloroacetyl moiety. |

| O-H Stretch (Impurity) | 3200 - 3600 (Broad) | Absent | The absence of a broad band in this region is a critical indicator of sample purity, confirming that hydrolysis to carboxylic acids has not occurred.[10] |

Conclusion

The infrared spectrum of this compound is defined by two strong carbonyl absorption bands, characteristic of the anhydride functional group. The key feature for identification is the position of the higher-frequency asymmetric C=O stretch, which is shifted to a higher wavenumber (1820-1850 cm⁻¹) due to the powerful inductive electron-withdrawing effect of the adjacent chlorine atom. A meticulous experimental approach, performed under anhydrous conditions, is essential for obtaining a high-quality spectrum that can be used to unequivocally confirm the structure and assess the purity of this important synthetic intermediate.

References

- 1. This compound | C4H5ClO3 | CID 10154085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davuniversity.org [davuniversity.org]

- 7. Anhídrido acético - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. koyonchem.com [koyonchem.com]

An In-Depth Technical Guide to the Mass Spectrometry of Acetic-Chloroacetic Anhydride

Introduction

Acetic-chloroacetic anhydride (C₄H₅ClO₃) is an asymmetric, or "mixed," carboxylic anhydride, featuring both an acetyl and a chloroacetyl group linked by a central oxygen atom.[1] As a reactive acylating agent, it serves as a valuable intermediate in organic synthesis. The structural characterization of such reactive and often thermally sensitive molecules is critical for ensuring reaction success and product purity in pharmaceutical and materials science research.

Mass spectrometry (MS) provides an unparalleled combination of sensitivity and structural information, making it the definitive technique for the identification and characterization of this compound. This guide offers a detailed examination of its behavior under Electron Ionization (EI), outlining the predictable fragmentation pathways that serve as a reliable fingerprint for its identification. We will explore the causal mechanisms behind its fragmentation, provide a robust experimental protocol for its analysis, and present the data in a clear, actionable format for the research scientist.

Core Principles: Electron Ionization (EI) for Anhydride Analysis

For a relatively small, volatile, and neutral molecule like this compound, Electron Ionization (EI) is the most direct and informative ionization method. In the EI source, the gaseous analyte is bombarded by a high-energy electron beam (typically 70 eV). This interaction is energetic enough to eject an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•) .[2]

The 70 eV energy standard is crucial; it imparts significant internal energy into the molecular ion, causing it to be energetically unstable.[2] This excess energy is dissipated through the cleavage of chemical bonds, a process called fragmentation. The resulting pattern of fragment ions is highly reproducible and characteristic of the molecule's structure.

A key structural feature of this compound is the presence of a single chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, which will appear as a pair of peaks separated by 2 m/z units with an approximate intensity ratio of 3:1. This pattern is a definitive diagnostic tool in the resulting mass spectrum.[3]

Predicted Electron Ionization Mass Spectrum

Molecular Ion (M+•)

The monoisotopic molecular weight of this compound (C₄H₅³⁵ClO₃) is 136.0 g/mol .[1] Therefore, the mass spectrum should exhibit a molecular ion peak at m/z 136 and its corresponding isotope peak at m/z 138 . However, the anhydride functional group is inherently labile, and the molecular ion is often of very low abundance or entirely absent, as it readily undergoes fragmentation.[5]

Primary Fragmentation: Formation of Acylium Ions

The most energetically favorable fragmentation pathway for any carboxylic anhydride is the heterolytic cleavage of the C-O bond at the central oxygen atom. This dissociation is driven by the formation of highly stable, resonance-stabilized acylium ions .[6] For this asymmetric anhydride, cleavage can occur on either side of the oxygen, leading to two distinct and diagnostic primary fragment ions.

-

Formation of the Acetylium Ion: Cleavage of the bond between the central oxygen and the chloroacetyl carbonyl carbon releases a chloroacetate radical and forms the acetylium cation (CH₃CO⁺ ). This ion is a common fragment in the mass spectra of many acetate-containing compounds and is expected to be highly abundant.

-

Formation of the Chloroacetylium Ion: Conversely, cleavage of the bond between the central oxygen and the acetyl carbonyl carbon yields an acetate radical and the chloroacetylium cation (ClCH₂CO⁺ ). This fragment is equally important and will display the signature 3:1 chlorine isotope pattern.

These two acylium ions are the most predictable and structurally significant fragments and are expected to dominate the mass spectrum.

Data Summary: Predicted Key Fragments

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Ion Structure | Ion Name | Rationale for Formation |

| 136 | 138 | [C₄H₅ClO₃]⁺• | Molecular Ion | Low abundance expected due to instability. |

| 77 | 79 | [ClCH₂CO]⁺ | Chloroacetylium Ion | Highly stable acylium ion. Definitive fragment with a 3:1 isotope ratio. |

| 43 | - | [CH₃CO]⁺ | Acetylium Ion | Highly stable acylium ion. Often the base peak in acetate-containing molecules. |

Visualization of Fragmentation Pathways

The logical flow of fragmentation from the molecular ion can be visualized as follows:

References

The Enduring Legacy of Mixed Anhydrides: A Technical Guide to Their Discovery, Mechanism, and Application in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed anhydrides, reactive intermediates born from the dehydration of two different carboxylic acids or a carboxylic acid and a carbonic acid half-ester, have played a pivotal role in the advancement of organic synthesis for over a century. Initially explored in the context of peptide chemistry, their utility has expanded to encompass a wide range of synthetic transformations, including macrolactonization and the synthesis of complex natural products. This in-depth technical guide provides a comprehensive overview of the discovery and history of mixed anhydrides, delves into the mechanistic intricacies of their formation and reactivity, and offers practical, field-proven insights into their application. We will explore the seminal contributions of early pioneers, dissect the critical factors influencing reaction outcomes, and provide detailed protocols for the effective use of this enduring class of activating agents in modern drug discovery and development.

A Historical Perspective: From Early Observations to a Cornerstone of Peptide Synthesis

The concept of mixed carboxylic acid anhydrides dates back to the mid-19th century, with early observations of their formation from the reaction of acyl halides with salts of different carboxylic acids. However, their systematic investigation and application in synthesis began to flourish in the mid-20th century, driven by the burgeoning field of peptide chemistry.

A significant breakthrough came in the early 1950s with the independent reports from the laboratories of Theodor Wieland and R. A. Boissonnas , and shortly after by J. R. Vaughan, Jr. , on the use of mixed carbonic anhydrides for peptide bond formation. This method offered a significant advantage over previous techniques by providing a more controlled and efficient way to activate the carboxyl group of an N-protected amino acid for subsequent reaction with the amino group of another.

The "mixed carbonic anhydride method" quickly became a cornerstone of solution-phase peptide synthesis. The rationale behind its success lay in the electronic differentiation of the two carbonyl groups within the anhydride. The carbonyl group derived from the carbonic acid half-ester is more electrophilic, directing the nucleophilic attack of the incoming amine to the desired amino acid carbonyl, thus minimizing the formation of unwanted side products.

The Chemistry of Activation: Mechanism of Mixed Anhydride Formation

The formation of a mixed carbonic anhydride is a two-step process that involves the activation of an N-protected amino acid with an alkyl chloroformate in the presence of a tertiary amine base. The most commonly employed reagents for this purpose are isobutyl chloroformate and a sterically hindered tertiary amine such as N-methylmorpholine (NMM) .

The reaction proceeds as follows:

-

Deprotonation: The tertiary amine deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate salt.

-

Nucleophilic Acyl Substitution: The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the alkyl chloroformate. This results in the formation of the mixed carbonic anhydride and the displacement of the chloride ion.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "General Mechanism of Mixed Carbonic Anhydride Formation."

The choice of both the alkyl chloroformate and the tertiary amine is critical for the success of the reaction, influencing both the rate of anhydride formation and the prevalence of side reactions.

The Nuances of Reactivity: Factors Influencing Peptide Coupling and Side Reactions

Once formed, the mixed anhydride is a highly reactive species that readily undergoes nucleophilic attack by the amino group of the coupling partner. However, this reactivity also opens the door to several potential side reactions that can compromise the yield and purity of the desired peptide.

The Desired Pathway: Peptide Bond Formation

The primary reaction involves the nucleophilic attack of the amino group of the second amino acid (or peptide) on the carbonyl carbon of the activated amino acid. This leads to the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond, releasing carbon dioxide and the corresponding alcohol as byproducts.[1]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Mechanism of Peptide Bond Formation via Mixed Anhydride."

The Scourge of Racemization

One of the most significant challenges in peptide synthesis is the preservation of stereochemical integrity. The activated carboxyl group of an N-protected amino acid is susceptible to racemization, particularly if the protecting group is urethane-based (e.g., Boc, Fmoc, Z). Racemization can occur via two main pathways:

-

Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to enolization and subsequent loss of stereochemistry upon reprotonation.

-

Direct Enolization: The α-proton of the activated amino acid can be directly abstracted by a base, leading to the formation of an enolate which can then be protonated from either face.

Several factors influence the extent of racemization:

| Factor | Influence on Racemization | Rationale |

| Base | Stronger, more sterically hindered bases like DIPEA can promote racemization. NMM is generally preferred. | Less hindered bases can more readily abstract the α-proton. |

| Solvent | Polar aprotic solvents like DMF can increase racemization compared to less polar solvents like THF or dichloromethane.[2] | Polar solvents can stabilize the enolate intermediate. |

| Temperature | Lower temperatures (-15°C to 0°C) are crucial to minimize racemization. | The rate of racemization is temperature-dependent. |

| Activation Time | Prolonged activation times can lead to increased racemization. | The longer the activated species exists, the greater the opportunity for racemization. |

The Urethane Byproduct: A Competing Nucleophilic Attack

Another common side reaction is the formation of a urethane byproduct. This occurs when the incoming amine nucleophile attacks the carbonyl group of the carbonic acid portion of the mixed anhydride, rather than the desired amino acid carbonyl. This "wrong-way" opening leads to the formation of a urethane-capped amino acid and terminates the peptide chain growth.[2]

The propensity for urethane formation is influenced by:

-

Steric Hindrance: Sterically hindered amino acids, both in the activated component and the nucleophile, can favor urethane formation.

-

Reagent Choice: The choice of alkyl chloroformate can play a role. For instance, isopropyl chloroformate has been reported to be superior to isobutyl and ethyl chloroformate in some cases, offering a good balance of reactivity and stability.[1]

-

Base and Solvent: The combination of a strong, non-hindered base like triethylamine in a solvent like dichloromethane can significantly increase urethane formation. The NMM/THF combination is generally a good choice to minimize this side reaction.[2]

Practical Guidance and Experimental Protocols

Protocol for a Typical Mixed Anhydride Peptide Coupling

This protocol provides a general procedure for the coupling of two amino acids using the isobutyl chloroformate/N-methylmorpholine method.

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution of the N-protected Amino Acid: Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -15°C in an ice/salt or acetone/dry ice bath.

-

Addition of NMM: Add N-methylmorpholine (1.0 eq) dropwise to the cooled solution while stirring.

-

Activation: Add isobutyl chloroformate (1.0 eq) dropwise to the reaction mixture. Stir the solution at -15°C for 1-5 minutes to allow for the formation of the mixed anhydride.

-

Preparation of the Nucleophile: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous THF and add N-methylmorpholine (1.0 eq) to neutralize the salt and generate the free amine.

-

Coupling: Add the solution of the free amine to the mixed anhydride solution at -15°C. Allow the reaction to proceed at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

dot graph TD { rankdir=LR; node [shape=box, style=rounded];

} caption: "Experimental Workflow for Mixed Anhydride Peptide Coupling."

Comparative Overview of Common Reagents

| Reagent Class | Examples | Advantages | Disadvantages |

| Chloroformates | Isobutyl chloroformate, Isopropyl chloroformate, Ethyl chloroformate | Readily available, inexpensive, generally provide good yields. | Can lead to urethane formation. Stability of the mixed anhydride can vary. |

| Tertiary Amines | N-Methylmorpholine (NMM), Diisopropylethylamine (DIPEA), Triethylamine (TEA) | NMM provides a good balance of basicity and steric hindrance, minimizing side reactions.[2] | TEA can promote racemization and urethane formation. DIPEA is very hindered and can be a poor nucleophile scavenger. |

Beyond the Peptide Bond: Broader Applications in Synthesis

While the mixed anhydride method is historically linked to peptide synthesis, its utility extends to a variety of other synthetic transformations, particularly in the construction of complex natural products.

The Yamaguchi Esterification: A Powerful Tool for Macrolactonization

The Yamaguchi esterification is a highly effective method for the synthesis of esters and macrolactones, developed by Masaru Yamaguchi in 1979.[3] This protocol utilizes a mixed anhydride formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine, followed by reaction with an alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP).[3][4]

The sterically hindered and electronically activated nature of the 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl, forming a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This method is particularly powerful for the formation of sterically hindered esters and for macrolactonization reactions, where it often provides high yields under mild conditions.[3][5]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Simplified Mechanism of the Yamaguchi Esterification."

Applications in the Total Synthesis of Natural Products

Mixed anhydride methodology has been instrumental in the total synthesis of numerous complex natural products, including macrolides and other polyketides. The ability to form ester and amide bonds under mild conditions makes it an invaluable tool for late-stage functionalization and fragment coupling. For example, the Yamaguchi macrolactonization has been a key step in the total synthesis of many macrolide antibiotics.

Compatibility with Modern Protecting Group Strategies

The mixed anhydride method is compatible with the two most common N-terminal protecting group strategies in modern peptide synthesis: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[][7]

-

Boc Strategy: The mixed anhydride method is fully compatible with the Boc group. The acidic conditions used for Boc deprotection (typically trifluoroacetic acid) do not affect the pre-formed peptide bonds.

-

Fmoc Strategy: The method is also compatible with the Fmoc group. The basic conditions used for Fmoc deprotection (typically piperidine in DMF) do not cleave the peptide bonds. However, care must be taken to ensure complete removal of the piperidine before the subsequent coupling step, as its basicity can interfere with the mixed anhydride formation and promote side reactions.

The choice of side-chain protecting groups should also be considered to ensure their stability under the conditions of mixed anhydride formation and coupling. Orthogonal protecting group strategies are essential for the synthesis of complex peptides with modified side chains.[8][9]

Conclusion: An Enduring and Versatile Tool

From its pivotal role in the early days of peptide synthesis to its continued application in the construction of complex molecules, the mixed anhydride method has proven to be an enduring and versatile tool in the synthetic chemist's arsenal. While newer coupling reagents have been developed, the mixed anhydride approach, particularly the mixed carbonic anhydride method, remains a cost-effective, efficient, and reliable option for the formation of amide and ester bonds. A thorough understanding of the underlying mechanisms and the factors that influence its outcome is key to harnessing the full potential of this venerable and powerful synthetic strategy. By carefully selecting reagents and reaction conditions, researchers can continue to leverage the power of mixed anhydrides to advance the frontiers of drug discovery and chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. scribd.com [scribd.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 7. biosynth.com [biosynth.com]

- 8. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

"theoretical calculations on acetic-chloroacetic anhydride"

An In-depth Technical Guide to the Theoretical Analysis of Acetic-Chloroacetic Anhydride

Abstract

Mixed carboxylic anhydrides are pivotal intermediates in organic synthesis, prized for their role as activated carboxylic acid derivatives, particularly in acylation and peptide coupling reactions.[1][2] this compound, an asymmetrical molecule, presents a fascinating case study in reactivity and selectivity, as nucleophilic attack can occur at two distinct carbonyl centers. This technical guide, intended for researchers and drug development professionals, outlines a comprehensive computational strategy for elucidating the structural, electronic, and spectroscopic properties of this compound using Density Functional Theory (DFT). We detail a self-validating protocol that progresses from geometry optimization and vibrational analysis to the prediction of reactivity through electronic structure characterization. By explaining the causality behind each computational choice, this guide serves as a robust framework for predicting the behavior of mixed anhydrides, enabling more informed experimental design and mechanistic interpretation.

Introduction: The Need for a Theoretical Framework

Mixed or unsymmetrical anhydrides are formed from the condensation of two different carboxylic acids.[3] Their synthetic utility stems from the differential reactivity of their two acyl groups, which can be exploited for selective acylation.[4] The reaction of a nucleophile with a mixed anhydride, such as this compound (acetyl 2-chloroacetate[5]), raises a fundamental question of regioselectivity: which carbonyl carbon is the preferred site of attack? The answer is governed by a subtle interplay of steric and electronic factors.

While experimental studies provide invaluable macroscopic data, a deep, molecular-level understanding of the intrinsic properties that dictate this reactivity requires a theoretical approach. Computational chemistry, particularly DFT, offers a powerful lens to inspect molecules that may be transient or challenging to isolate and characterize.[6][7] By calculating properties such as bond lengths, vibrational frequencies, and the distribution of electron density, we can construct a detailed portrait of the molecule and predict its chemical behavior with high fidelity.[8][9]

This guide provides a validated workflow for the theoretical investigation of this compound, establishing a blueprint that can be adapted for other reactive intermediates in pharmaceutical and materials science.

Part 1: Core Computational Strategy

The foundation of a reliable theoretical study lies in the judicious selection of computational methods. Our approach is built on Density Functional Theory, a quantum mechanical method that balances computational efficiency with high accuracy for a wide range of chemical systems.

1.1. The Choice of Density Functional and Basis Set

The accuracy of DFT calculations is determined by the chosen functional, which approximates the exchange-correlation energy, and the basis set, which describes the atomic orbitals.

-

Expertise & Causality : For systems like carboxylic acids and anhydrides, hybrid functionals such as B3LYP are widely used and have a long track record of providing reliable geometric and vibrational data.[6][7] Alternatively, meta-hybrid GGA functionals like M06-2X are often recommended for thermochemistry and kinetic calculations, as they can offer superior performance for main-group chemistry.[8]

-

Basis Set Selection : The Pople-style basis set, 6-311++G(d,p) , represents a robust choice. The (d,p) functions add polarization functions to heavy and hydrogen atoms, respectively, allowing for a more accurate description of bonding anisotropy. The ++ diffuse functions are crucial for accurately modeling systems with lone pairs and potential hydrogen bonding interactions, providing a better description of the electron distribution far from the nucleus.[8]

1.2. Modeling the Solvent Environment

Most reactions involving mixed anhydrides are performed in solution. The solvent can significantly influence molecular conformation and reactivity. Implicit solvation models, such as the SMD (Solvation Model based on Density) , offer an efficient way to account for these effects by treating the solvent as a continuous dielectric medium.[6] This approach provides a more realistic energetic landscape compared to gas-phase calculations alone.

1.3. A Self-Validating Workflow

The trustworthiness of theoretical predictions hinges on a logical and verifiable workflow. The protocol described herein incorporates a critical validation step: frequency analysis.

Part 2: Detailed In Silico Experimental Protocols

This section provides step-by-step methodologies for executing the theoretical analysis. These protocols are designed to be implemented using standard quantum chemistry software packages like Gaussian.

Protocol 2.1: Geometry Optimization and Vibrational Analysis

-

Structure Generation : Construct the initial 3D coordinates for this compound. This can be done using any molecular building software. The IUPAC name is acetyl 2-chloroacetate.[5]

-

Input File Preparation : Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet).

-

Calculation Keyword Specification : Employ keywords for optimization followed by frequency calculation. For example: #p opt freq B3LYP/6-311++G(d,p) SMD(Solvent=Toluene). The opt keyword requests a geometry optimization to find the lowest energy structure, while freq initiates the vibrational analysis.

-

Execution : Submit the calculation to the computational server.

-

Validation : Upon completion, verify that the optimization converged. Critically, inspect the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies .[8] The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further structural searching.

Protocol 2.2: Electronic Structure and Reactivity Descriptors

-

Wavefunction Analysis : Using the optimized geometry from Protocol 2.1, perform a single-point energy calculation to generate a detailed wavefunction file. Ensure population analysis is requested (e.g., pop=full).

-

Molecular Orbital Visualization : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of kinetic stability.

-

Molecular Electrostatic Potential (MESP) Mapping : Calculate and visualize the MESP surface. The MESP maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.[10] Regions of intense positive potential (typically colored blue or green) indicate electron-deficient areas susceptible to nucleophilic attack.

Part 3: Anticipated Results and Authoritative Discussion

Executing the described protocols will yield a wealth of quantitative data. This section discusses the expected outcomes and their chemical significance.

3.1. Molecular Structure and Conformation

The geometry optimization will provide precise bond lengths and angles. Of particular interest is the C-O-C anhydride bridge and the two distinct carbonyl groups. The electron-withdrawing effect of the chlorine atom is expected to shorten the Cl-C-C=O bond lengths and influence the planarity of the acyl groups.

Table 1: Predicted Key Structural Parameters for this compound

| Parameter | Description | Anticipated Value (Å or °) | Rationale for Interest |

|---|---|---|---|

| r(C=O)acetyl | Bond length of the acetyl carbonyl | ~1.20 Å | Baseline for comparison. |

| r(C=O)chloroacetyl | Bond length of the chloroacetyl carbonyl | Slightly shorter than acetyl C=O | Electron-withdrawing Cl strengthens the C=O bond. |

| r(C-Cl) | Carbon-Chlorine bond length | ~1.78 Å | Standard covalent bond length. |

| ∠(O=C-O-C) | Dihedral angle of the anhydride bridge | Near 180° or non-planar | Determines the overall molecular conformation and steric accessibility. |

3.2. Vibrational Spectroscopy Signature

The calculated vibrational frequencies can be directly compared with experimental IR spectra for validation. The most prominent features in the IR spectrum of an anhydride are the symmetric and asymmetric C=O stretching modes. For an asymmetric anhydride, this pattern becomes more complex.

Table 2: Predicted Key Vibrational Frequencies (cm-1)

| Vibrational Mode | Acetic Anhydride (Symmetric) | Chloroacetic Anhydride (Symmetric) | This compound (Mixed) |

|---|---|---|---|

| Asymmetric C=O Stretch | ~1820-1840 | ~1830-1850 | Two distinct peaks expected in this region |

| Symmetric C=O Stretch | ~1750-1770 | ~1760-1780 | Two distinct peaks expected in this region |

The splitting of the C=O stretching bands in the mixed anhydride provides a unique spectroscopic fingerprint, directly reflecting its asymmetry. The chloroacetyl C=O stretch is anticipated to appear at a slightly higher frequency due to the inductive effect of the chlorine atom.

3.3. Reactivity and Selectivity: An MESP-Guided Prediction

The central question for a mixed anhydride is the site of nucleophilic attack. The MESP surface provides a clear, visual prediction.

-

Hypothesis : The carbonyl carbon of the chloroacetyl group is expected to be more electrophilic than the acetyl carbonyl carbon.

-

Causality : The highly electronegative chlorine atom inductively withdraws electron density from the adjacent carbon. This effect propagates to the carbonyl carbon, increasing its partial positive charge and making it a "hotter" spot for nucleophilic attack.

-

Trustworthiness : This prediction, grounded in fundamental electronic principles and visualized by the MESP, provides a reliable hypothesis for experimental testing. It explains why mixed anhydrides involving electron-deficient carboxylic acids (like chloroacetic or trifluoroacetic acid) are highly effective acylating agents.[9]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous theoretical framework for investigating this compound. By leveraging established DFT methodologies, it is possible to move beyond empirical observation and develop a predictive, molecular-level understanding of the anhydride's structure, stability, and reactivity. The workflow presented here is not merely a set of instructions but a self-validating system that connects fundamental quantum chemical principles to tangible chemical properties. The insights gained from such calculations—particularly the prediction of regioselectivity via MESP analysis—are directly applicable to the fields of organic synthesis and drug development, enabling the rational design of reactions and the elucidation of complex reaction mechanisms.

References

- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 2. organicreactions.org [organicreactions.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C4H5ClO3 | CID 10154085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchemlett.com [jchemlett.com]

- 7. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 8. A theoretical study on the formation mechanism of carboxylic sulfuric anhydride and its potential role in new particle formation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00226D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Hygroscopic Nature of Chloroacetic Anhydride: Implications for Research and Drug Development

Abstract

Chloroacetic anhydride ((ClCH₂CO)₂O) is a highly reactive and versatile reagent, pivotal in various synthetic pathways within the pharmaceutical and chemical industries. Its utility as a potent acylating agent is, however, intrinsically linked to its pronounced hygroscopic nature. This technical guide provides an in-depth exploration of the hygroscopicity of chloroacetic anhydride, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide elucidates the fundamental mechanisms of moisture interaction, details robust analytical methodologies for quantification, and outlines best practices for handling and storage to maintain reagent integrity and ensure experimental reproducibility. By synthesizing technical data with field-proven insights, this document aims to equip scientists with the knowledge necessary to mitigate the challenges posed by this reactive intermediate, thereby fostering safer and more effective synthetic strategies.

Introduction: The Double-Edged Sword of Reactivity

Chloroacetic anhydride is a colorless to slightly yellow crystalline solid with a pungent odor, recognized for its efficacy in introducing the chloroacetyl group in organic synthesis.[1][2] This reactivity is fundamental to its application in the N-acetylation of amino acids and the production of cellulose chloroacetates, which are precursors to a range of pharmaceutical and agrochemical compounds.[1][2]

However, the very electrophilicity that makes chloroacetic anhydride a valuable reagent also renders it highly susceptible to hydrolysis. The compound is classified as "moisture sensitive" and hygroscopic, readily reacting with atmospheric water.[2][3] This interaction is not a passive absorption but a rapid chemical transformation, leading to the degradation of the anhydride into two equivalents of chloroacetic acid.[1][4] The implications of this hygroscopic nature are far-reaching in a drug development context, where reagent purity and stoichiometric control are paramount. Uncontrolled moisture uptake can lead to:

-

Loss of Reagent Potency: Degradation of the anhydride reduces the effective concentration, leading to incomplete reactions and lower yields.

-

Inaccurate Stoichiometry: The presence of its hydrolysis product, chloroacetic acid, can interfere with reaction kinetics and pathways.

-

Introduction of Impurities: Chloroacetic acid can participate in side reactions or be carried through as an impurity, complicating purification processes.

-

Physical State Alterations: Moisture absorption can cause the solid material to cake or deliquesce, posing significant challenges for accurate weighing and dispensing.[5]

Understanding and quantifying the hygroscopic behavior of chloroacetic anhydride is therefore not merely an academic exercise but a critical component of process control and quality assurance in synthetic chemistry.

The Mechanism of Hygroscopicity: An Irreversible Chemical Transformation

The hygroscopicity of chloroacetic anhydride is fundamentally a chemical process rather than physical adsorption of water onto its surface. The presence of two highly electrophilic carbonyl carbons makes the molecule an immediate target for nucleophilic attack by water.

The hydrolysis reaction proceeds rapidly, with an estimated half-life of just 37 seconds at a neutral pH of 7.[1] This underscores the critical need for stringent moisture control when handling this reagent.

The accepted mechanism for the hydrolysis of an acid anhydride involves a nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to a base (which can be another water molecule).

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate anion (chloroacetate) as the leaving group.

-

Protonation: The chloroacetate leaving group is protonated by the hydronium ion formed in the previous step, yielding a second molecule of chloroacetic acid.

Caption: Hydrolysis of Chloroacetic Anhydride.

This rapid and irreversible reaction highlights that any absorbed moisture will result in the degradation of the starting material.

Quantitative Analysis of Moisture Interaction

To effectively manage the challenges posed by chloroacetic anhydride's hygroscopicity, it is essential to quantify its interaction with water. Two primary analytical techniques are indispensable for this purpose: Dynamic Vapor Sorption (DVS) for characterizing the rate and extent of moisture uptake, and Karl Fischer Titration for the precise determination of water content.